6-Bromopyridine-2-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromopyridine-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2S/c6-4-2-1-3-5(8-4)11(7,9)10/h1-3H,(H2,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYSQXHNUWIYPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50720963 | |
| Record name | 6-Bromopyridine-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50720963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856013-04-2 | |
| Record name | 6-Bromopyridine-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50720963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Bromopyridine 2 Sulfonamide
Established Synthetic Routes to 6-Bromopyridine-2-sulfonamide
Traditional methods for the synthesis of pyridine (B92270) sulfonamides have laid the groundwork for the preparation of compounds like this compound. These routes often involve multi-step sequences that have been refined over time for efficiency and yield.
Halogen-Metal Exchange and Subsequent Reactions
A cornerstone in the synthesis of functionalized pyridines is the halogen-metal exchange reaction. znaturforsch.comwikipedia.org This process typically involves the reaction of a brominated pyridine with an organolithium reagent at low temperatures to generate a lithiated pyridine intermediate. znaturforsch.com This highly reactive species can then be quenched with various electrophiles.
For the synthesis of this compound, this strategy would conceptually involve the selective metalation at the 2-position of a dibrominated pyridine, followed by reaction with a sulfur dioxide equivalent and subsequent amidation. However, controlling the regioselectivity of the halogen-metal exchange can be challenging. An alternative approach involves the use of organomagnesium reagents, which can offer improved functional group tolerance and milder reaction conditions. znaturforsch.comnih.gov For instance, isopropylmagnesium chloride can be used for bromine-magnesium exchange on sensitive brominated pyridines. znaturforsch.com
The general mechanism for a lithium-halogen exchange is depicted below: R-Li + R′-X → R-X + R′-Li wikipedia.org
| Reagent | Substrate | Conditions | Product | Notes |
| n-Butyllithium | Bromopyridine | Low Temperature | Lithiated Pyridine | Highly reactive intermediate. znaturforsch.com |
| i-PrMgCl | Bromopyridine | Milder Conditions | Grignard Reagent | Better functional group tolerance. znaturforsch.com |
Reaction of Metalated Pyridines with Sulfur Dioxide and Oxidation
Once the metalated pyridine intermediate is formed, it can be reacted with sulfur dioxide (SO₂). This insertion reaction forms a sulfinate salt, which can then be oxidized to the corresponding sulfonyl halide. Subsequent reaction with ammonia (B1221849) or an amine yields the desired sulfonamide. This multi-step process requires careful control of reaction conditions to avoid side reactions.
A related and often more convenient method involves the use of organozinc reagents. The reaction of 2-pyridylzinc reagents with 2,4,6-trichlorophenyl chlorosulfate (B8482658) (TCPC) can yield 2,4,6-trichlorophenyl (TCP) pyridine-2-sulfonates. acs.org These sulfonates are stable, isolable intermediates that can react with amines to form sulfonamides. acs.org Less electron-rich heteroarylzinc reagents can react with TCPC to directly afford sulfonyl chlorides, which are then converted in situ to sulfonamides. acs.org
| Intermediate | Reagent | Product | Reference |
| Lithiated Pyridine | SO₂, then oxidizing agent | Pyridine-2-sulfonyl chloride | General Method |
| 2-Pyridylzinc reagent | TCPC | TCP pyridine-2-sulfonate | acs.org |
Nucleophilic Reaction of Amino Compounds with Sulfonyl Chlorides
A widely employed and straightforward method for the synthesis of sulfonamides is the reaction of an amine with a sulfonyl chloride in the presence of a base. eurjchem.comekb.eg For the synthesis of this compound, this would involve the reaction of 2-amino-6-bromopyridine (B113427) with a suitable sulfonylating agent. However, the synthesis of the requisite 2-amino-6-bromopyridine can be a multi-step process itself.
The reaction of a sulfonyl chloride with an amine is a classic example of nucleophilic acyl substitution. The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A base is typically added to neutralize the HCl that is formed during the reaction. Pyridine itself can often serve as both the base and the solvent.
This method's prevalence is due to the commercial availability of a wide variety of sulfonyl chlorides and amines, allowing for the synthesis of a diverse library of sulfonamide derivatives. eurjchem.com
Alternative and Emerging Synthetic Strategies for Pyridine Sulfonamides
While traditional methods are robust, the development of more efficient, milder, and selective synthetic routes is an ongoing area of research. Modern synthetic chemistry has seen the advent of transition metal-catalyzed and transition metal-free approaches that offer significant advantages.
Transition Metal-Catalyzed Approaches
Transition metal catalysis has revolutionized organic synthesis, and the preparation of pyridine sulfonamides is no exception. ecampus.com These methods often involve the cross-coupling of a pyridine derivative with a sulfur-containing coupling partner.
Palladium-catalyzed reactions, for example, can be used to form C-S bonds, which can then be further manipulated to form the sulfonamide group. While direct C-H sulfonylation of pyridines is challenging due to the electron-deficient nature of the pyridine ring, recent advances have made this possible. nih.gov Electrochemical methods have also emerged for the meta-C–H sulfonylation of pyridines with nucleophilic sulfinates, offering a redox-neutral approach. nih.gov
| Catalyst/Method | Reaction Type | Substrates | Key Features | Reference |
| Palladium | Cross-coupling | Pyridyl halides/boronic acids and sulfur source | Forms C-S bond as precursor. | chemrxiv.org |
| Electrochemical | C-H Functionalization | Pyridines and sulfinates | Meta-selective, redox-neutral. nih.gov |
Transition Metal-Free Synthesis
The development of transition metal-free synthetic methods is highly desirable due to the cost, toxicity, and potential for product contamination associated with transition metals. chemrxiv.org Several innovative transition metal-free strategies for the synthesis of pyridine sulfonamides have been reported.
One such approach involves the amination of pyridine-2-sulfonyl chloride and related N-heterocycles using magnesium amides of the type R₂NMgCl·LiCl. nih.gov This method provides a direct and efficient route to a variety of pyridine sulfonamides under mild conditions. nih.gov
Another strategy involves the direct three-component reaction of sodium metabisulfite, sodium azide, and an aryldiazonium salt to construct primary sulfonamides. rsc.org This metal-free approach utilizes readily available and inexpensive inorganic reagents. rsc.org Furthermore, methods for the direct introduction of a primary sulfonamide group into electron-rich aromatic compounds using in situ formed N-sulfonylamine as the electrophile have been developed, showcasing the potential for broader applications in heterocycle functionalization. nih.gov
| Method | Reagents | Product | Key Features | Reference |
| Amination | Pyridine-2-sulfonyl chloride, Magnesium amides | Pyridine-2-sulfonamides | Transition metal-free, mild conditions. nih.gov | |
| Three-component reaction | Sodium metabisulfite, sodium azide, aryldiazonium salt | Primary sulfonamides | Metal-free, uses inorganic reagents. rsc.org | |
| Electrophilic Sulfonamidation | Electron-rich aromatics, N-sulfonylamine | Primary sulfonamides | Metal-free, direct introduction of -SO₂NH₂. nih.gov |
Regioselectivity and Stereochemical Considerations in Synthesis of Halogenated Pyridine Sulfonamides
Regioselectivity: The synthesis of this compound from 2,6-dibromopyridine (B144722) requires the selective functionalization of one of the two bromine atoms. The two positions are electronically equivalent, making regioselective monosubstitution challenging. However, strategies such as controlled addition of a metalating agent (e.g., n-butyllithium) at low temperatures can favor mono-lithiation, which then allows for the introduction of the sulfonyl chloride group at the 2-position. The regioselectivity of palladium-catalyzed reactions on di-substituted pyridines has also been studied, offering alternative routes for selective functionalization. rsc.org Copper-catalyzed methods have also been developed for the selective preparation of 2-bromo-6-substituted pyridines from 2,6-dibromopyridine and amine compounds. google.com
Stereochemical Considerations: The final product, this compound, is an achiral molecule. Therefore, stereochemical considerations are not relevant to the structure of the final product itself. However, if chiral amines are used in the final amination step to produce chiral sulfonamide derivatives, then stereochemical control becomes a critical aspect. Methods for the synthesis of chiral sulfonamides often involve the condensation of a sulfonyl chloride with a chiral amine or the electrophilic amination of stereochemically pure sulfinates. tandfonline.comtandfonline.comfigshare.comresearchgate.netnih.gov These methods aim to produce the desired stereoisomer with high enantiomeric or diastereomeric purity.
Intermediate Compounds in this compound Synthesis
A plausible synthetic pathway involves the following intermediates:
2,6-Dibromopyridine: This is the primary starting material for a common synthetic route. evitachem.com
6-Bromo-2-lithiopyridine: This highly reactive organolithium intermediate is formed upon the regioselective halogen-metal exchange of 2,6-dibromopyridine with an organolithium reagent like n-butyllithium.
6-Bromopyridine-2-sulfonyl chloride: This is a crucial intermediate formed by the reaction of 6-bromo-2-lithiopyridine with a sulfuryl dihalide, typically sulfuryl chloride (SO₂Cl₂). This compound is a reactive electrophile that can then be converted to the final sulfonamide.
The final step of the synthesis involves the reaction of 6-Bromopyridine-2-sulfonyl chloride with an ammonia source, such as ammonia gas or an ammonium (B1175870) salt, to yield this compound.
| Compound Name | Role in Synthesis |
| 2,6-Dibromopyridine | Starting Material |
| 6-Bromo-2-lithiopyridine | Intermediate |
| 6-Bromopyridine-2-sulfonyl chloride | Key Intermediate |
| This compound | Final Product |
| 2-Amino-5-bromopyridine | Potential Intermediate in alternative routes |
| 6-bromo-2-pyridine carboxylic acid | Potential Precursor for alternative routes |
| 6-bromine-2-pyridine methyl formate | Potential Precursor for alternative routes |
| 2-bromo-6-substituent pyridine | Intermediate in functional group modification |
Chemical Reactivity and Derivatization Strategies of 6 Bromopyridine 2 Sulfonamide
Functional Group Transformations Involving the Sulfonamide Moiety
The sulfonamide group (-SO₂NH₂) is a key pharmacophore and its reactivity allows for various modifications to modulate the physicochemical properties of the parent molecule.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the sulfonamide group can be readily functionalized through N-alkylation and N-acylation reactions. These transformations are crucial for introducing diverse substituents that can influence the biological activity and pharmacokinetic profile of the resulting compounds.
N-Alkylation: This process involves the introduction of an alkyl group onto the sulfonamide nitrogen. The reaction of aryl- and alkylsulfonamides with alkyl halides, such as 1,2-dibromo-2-phenylethane, in the presence of Lewis acids like FeCl₃ and ZnCl₂, provides an efficient route to synthesize halo amines. dnu.dp.ua While methanesulfonamides and benzylsulfonamides show good yields, p-toluenesulfonamides are less reactive under these conditions. dnu.dp.ua
N-Acylation: The introduction of an acyl group to the sulfonamide nitrogen forms N-acylsulfonamides, a class of compounds with significant biological activities. semanticscholar.org A common method involves the reaction of sulfonamides with N-acylbenzotriazoles in the presence of a base like sodium hydride (NaH), producing N-acylsulfonamides in high yields (76-100%). semanticscholar.org This method is advantageous as N-acylbenzotriazoles are efficient and neutral coupling reagents. semanticscholar.org Alternative methods utilize acid chlorides or anhydrides with a base, or direct coupling with carboxylic acids using reagents like dicyclohexylcarbodiimide (B1669883) (DCC). semanticscholar.org
| Reaction Type | Reagents | Key Features | Example Product Class |
|---|---|---|---|
| N-Alkylation | Alkyl halides, Lewis acids (e.g., FeCl₃, ZnCl₂) | Efficient for methanesulfonamides and benzylsulfonamides. dnu.dp.ua | Halo amines |
| N-Acylation | N-acylbenzotriazoles, NaH | High yields (76-100%), utilizes efficient and neutral coupling reagents. semanticscholar.org | N-acylsulfonamides |
| N-Acylation | Acid chlorides/anhydrides, base (e.g., triethylamine) | Traditional and widely used method. semanticscholar.org | N-acylsulfonamides |
| N-Acylation | Carboxylic acids, coupling agents (e.g., DCC) | Direct coupling approach. semanticscholar.org | N-acylsulfonamides |
Formation of Sulfonimidamides and Related Derivatives
Sulfonimidamides, which are aza-analogues of sulfonamides, are gaining attention in medicinal chemistry as potential bioisosteres. nih.govnih.gov Their synthesis presents unique challenges and opportunities for creating novel chemical entities. The replacement of a sulfonyl oxygen with a nitrogen atom to form a sulfonimidoyl group (S=NR) introduces a new vector for functionalization. nih.gov
Recent synthetic strategies have focused on creating unsymmetrical sulfondiimidamides. nih.gov One approach involves the derivatization of the amino group of a sulfondiimidamide with acyl chlorides or isocyanates to form amides or ureas, respectively. nih.gov Another strategy allows for the selective deprotection of one of the imidic groups, providing a handle for further modification. nih.gov The synthesis of NH-sulfonimidamides can also be achieved directly from sulfenamides in a one-pot reaction using iodosobenzene (B1197198) (PhIO) and ammonium (B1175870) carbamate (B1207046). nih.gov
Reactions Involving the Pyridine (B92270) Ring System
The bromine atom on the pyridine ring of 6-Bromopyridine-2-sulfonamide is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Halogen Atom Functionalization (e.g., Suzuki-Miyaura cross-coupling, other cross-coupling reactions)
Palladium-catalyzed cross-coupling reactions are powerful tools for modifying aryl halides.
Suzuki-Miyaura Cross-Coupling: This reaction is a widely used method for forming carbon-carbon bonds between an organoboron compound and an aryl halide. yonedalabs.comlibretexts.org The reaction is catalyzed by a palladium complex and requires a base. masterorganicchemistry.com The general mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org This reaction is highly versatile and has been instrumental in the synthesis of numerous complex molecules, including pharmaceuticals. mdpi.commdpi.com
Other Cross-Coupling Reactions:
Heck Reaction: This reaction couples aryl halides with alkenes in the presence of a palladium catalyst and a base to form substituted alkenes. organic-chemistry.orgwikipedia.org The mechanism also proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, migratory insertion of the alkene, and β-hydride elimination. libretexts.org
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgwikipedia.org This method is particularly useful for synthesizing arylalkynes and conjugated enynes under mild conditions. libretexts.org
| Reaction | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron compound (e.g., boronic acid) | Palladium catalyst, Base | Biaryls, Styrenes |
| Heck | Alkene | Palladium catalyst, Base | Substituted Alkenes |
| Sonogashira | Terminal Alkyne | Palladium catalyst, Copper(I) co-catalyst, Base | Arylalkynes, Conjugated Enynes |
Nucleophilic Aromatic Substitution on the Pyridine Ring
While aromatic rings are generally electron-rich and undergo electrophilic substitution, aryl halides with electron-withdrawing groups can undergo nucleophilic aromatic substitution (SNAr). wikipedia.orgpressbooks.pub The pyridine ring, being a heteroaromatic system, is inherently more electron-deficient than benzene, making it more susceptible to nucleophilic attack. wikipedia.org The presence of the sulfonamide group further activates the ring towards this type of reaction.
The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group (in this case, the bromide ion). pressbooks.pub Electron-withdrawing groups positioned ortho or para to the leaving group are particularly effective at stabilizing the negative charge of the intermediate, thus facilitating the reaction. wikipedia.orgmasterorganicchemistry.com Pyridines are especially reactive at the ortho and para positions due to the ability of the nitrogen atom to delocalize the negative charge. wikipedia.org A classic example of this reactivity is the Chichibabin reaction, where pyridine reacts with an alkali-metal amide to form 2-aminopyridine. wikipedia.org
Radical Reactions and Their Application
Radical reactions offer an alternative pathway for the functionalization of the pyridine ring. The fragmentation of 2-halopyridine radical anions is a key step in these processes. The rate of this fragmentation is highly dependent on the nature of the halogen, following the trend I > Br > Cl >> F. nih.gov For bromopyridines, the radical anion fragmentation is exceedingly rapid. nih.gov
Photocatalytic methods can be employed to generate pyridyl radicals from bromopyridine substrates. For instance, using an iridium photocatalyst, a sacrificial reductant, and a proton source, a pyridyl radical can be generated via a proton-coupled electron transfer (PCET) process. nih.gov This radical can then participate in various C-C bond-forming reactions, such as the hydroarylation of alkenes. nih.gov
Multi-component Reactions Incorporating this compound
Multi-component reactions (MCRs) are highly efficient synthetic processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the initial components. These reactions are valued for their atom economy, procedural simplicity, and their capacity to rapidly generate complex molecules from simple starting materials. The potential for this compound to participate in MCRs can be postulated by considering the reactivity of its constituent functional groups.
The sulfonamide moiety (-SO₂NH₂) possesses a nucleophilic nitrogen atom which could, under appropriate conditions, act as one of the reactive species in an MCR. For instance, in variations of the Ugi or Passerini reactions, which typically involve an amine, a carbonyl compound, an isocyanide, and a carboxylic acid, the sulfonamide could potentially fulfill the role of the amine component, or a derivative of the sulfonamide could be designed to do so.
Furthermore, the bromine atom on the pyridine ring is a versatile functional group that can be leveraged in conjunction with MCRs. It can be a site for post-MCR modification via cross-coupling reactions, or it could be transformed into a more reactive group prior to the MCR. For example, conversion of the bromo- group to an amino- or carboxyl- group would provide a handle for direct participation in well-established MCRs.
A hypothetical multi-component reaction involving a derivative of this compound is presented in the table below. This illustrates a potential synthetic route that could be explored in a research setting.
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Potential Product | Reaction Type (Hypothetical) |
| 6-Aminopyridine-2-sulfonamide | Benzaldehyde | Phenylacetic acid | tert-Butyl isocyanide | 2-(2-((6-(Aminosulfonyl)pyridin-2-yl)amino)-2-oxo-1-phenylethyl)-N-(tert-butyl)-2-phenylacetamide | Ugi Reaction |
This table represents a theoretical application and is intended for illustrative purposes.
Development of Libraries of this compound Derivatives for Research
The development of chemical libraries, which are large collections of structurally related compounds, is a cornerstone of modern drug discovery and chemical biology. These libraries allow for the high-throughput screening of compounds to identify new bioactive molecules. The this compound scaffold is a promising starting point for the generation of such a library due to the presence of multiple points for chemical diversification.
The pyridine ring itself offers several positions for modification. The bromine atom at the 6-position is particularly amenable to a wide range of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a diverse array of aryl, vinyl, and alkynyl groups, respectively.
The sulfonamide group also provides opportunities for derivatization. The hydrogen atoms on the nitrogen can be substituted with various alkyl or aryl groups through N-alkylation or N-arylation reactions. This would allow for the modulation of the electronic and steric properties of this part of the molecule.
A systematic approach to library development would involve the parallel synthesis of derivatives, where a common core (this compound) is reacted with a set of diverse building blocks. A hypothetical library design is outlined in the table below, demonstrating how the scaffold could be elaborated to generate a set of novel compounds for research purposes.
| Scaffold Position of Modification | Reaction Type | Example Building Blocks | Potential Derivative Structures |
| 6-position (Bromo group) | Suzuki Coupling | Phenylboronic acid, Thiophene-2-boronic acid, 4-Methoxyphenylboronic acid | 6-Phenylpyridine-2-sulfonamide, 6-(Thiophen-2-yl)pyridine-2-sulfonamide, 6-(4-Methoxyphenyl)pyridine-2-sulfonamide |
| Sulfonamide Nitrogen | N-alkylation | Benzyl bromide, Ethyl iodide, Propargyl bromide | N-Benzyl-6-bromopyridine-2-sulfonamide, N-Ethyl-6-bromopyridine-2-sulfonamide, N-Propargyl-6-bromopyridine-2-sulfonamide |
This table represents a theoretical library design and is intended for illustrative purposes.
Advanced Spectroscopic and Computational Characterization in Research
Advanced Spectroscopic Methods for Structural Elucidation of 6-Bromopyridine-2-sulfonamide and its Derivatives
Spectroscopic methods are indispensable for confirming the identity and elucidating the precise three-dimensional structure of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For this compound, ¹H and ¹³C NMR provide direct information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the pyridine (B92270) ring and the sulfonamide group. The aromatic protons typically appear in the region between 6.5 and 8.5 ppm. rsc.orgrsc.org The chemical shifts are influenced by the electron-withdrawing effects of the sulfonamide group and the bromine atom. The proton of the sulfonamide (-SO₂NH₂) group is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 8.78 to 10.15 ppm, due to its acidic nature and potential for hydrogen bonding. rsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about each unique carbon atom in the molecule. The aromatic carbons of the pyridine ring are expected to resonate in the range of 110-160 ppm. rsc.orgbhu.ac.in The carbon atom attached to the bromine (C6) would be shifted, as would the carbon attached to the sulfonamide group (C2). For example, in 2-bromopyridine, the carbon signals appear at δ 150.3, 142.4, 138.6, 128.4, and 122.8 ppm. rsc.org
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. A COSY spectrum would show correlations between adjacent protons on the pyridine ring, confirming their positions relative to one another. An HSQC spectrum would correlate each proton signal with the carbon to which it is directly attached, allowing for unambiguous assignment of the ¹H and ¹³C spectra.
Table 1: Predicted NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H3 | ~7.5 - 7.8 | ~120 - 125 |
| H4 | ~7.8 - 8.1 (triplet) | ~140 - 145 |
| H5 | ~7.6 - 7.9 | ~125 - 130 |
| SO₂NH₂ | ~8.8 - 10.2 (broad singlet) | - |
| C2 | - | ~155 - 160 |
| C3 | - | ~120 - 125 |
| C4 | - | ~140 - 145 |
| C5 | - | ~125 - 130 |
| C6 | - | ~140 - 145 |
Note: These are estimated values based on typical ranges for sulfonamides and pyridine derivatives.
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₅H₅BrN₂O₂S), the expected monoisotopic mass is approximately 235.92 Da. nih.gov Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
The fragmentation of sulfonamides under mass spectrometry conditions has been well-studied. researchgate.netnih.gov Common fragmentation pathways involve the cleavage of the sulfonamide bond (S-N bond). researchgate.netresearchgate.net Key fragmentation patterns for this compound would likely include:
Loss of SO₂: A common fragmentation for aromatic sulfonamides is the extrusion of sulfur dioxide (SO₂), resulting in a loss of 64 Da. researchgate.netnih.gov
Cleavage of the S-N bond: This cleavage can lead to the formation of a bromopyridine-containing fragment and a sulfonamide radical. This typically produces characteristic ions at m/z 156, 108, and 92 for the non-brominated aniline sulfonamide core. researchgate.net
Formation of the bromopyridinium ion: Cleavage of the C-S bond could lead to the formation of a [C₅H₃BrN]⁺ fragment.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Structure | Predicted m/z |
|---|---|---|
| [M]⁺ | C₅H₅BrN₂O₂S⁺ | 236 / 238 |
| [M-SO₂]⁺ | C₅H₅BrN₂⁺ | 172 / 174 |
| [C₅H₃BrN-S(O)NH₂]⁺ | C₅H₄BrN⁺ | 157 / 159 |
| [SO₂NH₂]⁺ | H₂NO₂S⁺ | 80 |
Note: m/z values correspond to the major isotopes (¹H, ¹²C, ¹⁴N, ¹⁶O, ³²S, ⁷⁹Br/⁸¹Br).
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for its functional groups. Key expected vibrations include:
N-H Stretching: The sulfonamide N-H group typically shows stretching vibrations in the region of 3350–3140 cm⁻¹. rsc.org
S=O Stretching: The sulfonyl group (-SO₂-) exhibits strong, characteristic asymmetric and symmetric stretching bands, usually found around 1350-1310 cm⁻¹ and 1160-1140 cm⁻¹, respectively. rsc.org
Aromatic C=C and C=N Stretching: The pyridine ring will show several bands in the 1600–1400 cm⁻¹ region corresponding to C=C and C=N stretching vibrations. rsc.org
S-N Stretching: The stretch for the S-N bond is expected around 900 cm⁻¹. rsc.org
C-Br Stretching: The carbon-bromine bond will have a characteristic stretching vibration in the lower frequency region of the spectrum.
Raman Spectroscopy: Raman spectroscopy, which is particularly sensitive to non-polar bonds and symmetric vibrations, complements IR spectroscopy. For this compound, the most prominent Raman bands would likely be associated with the pyridine ring breathing modes, which are typically strong and appear around 1000 cm⁻¹. ethz.chresearchgate.netsemi.ac.cn The symmetric S=O stretching vibration would also be Raman active.
Table 3: Predicted Vibrational Spectroscopy Bands for this compound
| Functional Group | Vibration Type | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|---|
| N-H (Sulfonamide) | Stretching | 3350 - 3140 | Weak |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Moderate |
| C=C, C=N (Pyridine Ring) | Stretching | 1600 - 1400 | Strong |
| S=O (Sulfonyl) | Asymmetric Stretch | 1350 - 1310 | Moderate |
| S=O (Sulfonyl) | Symmetric Stretch | 1160 - 1140 | Strong |
| Pyridine Ring | Ring Breathing | Weak | ~1000 (Strong) |
| S-N | Stretching | ~900 | Moderate |
Note: These are estimated frequency ranges based on characteristic group frequencies.
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While the specific crystal structure of this compound is not detailed in the provided search results, analysis of closely related structures, such as 6-Bromopyridine-2-carboxamide, provides valuable insights. nih.govresearchgate.net
A crystallographic study of this compound would reveal key structural parameters, including bond lengths, bond angles, and torsion angles. It would also elucidate the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing. acs.org It is expected that the sulfonamide group would be a key participant in hydrogen bonding, with the N-H group acting as a hydrogen bond donor and the sulfonyl oxygens acting as acceptors, potentially forming dimers or extended chain motifs. mdpi.com
Computational Chemistry for Elucidating Reaction Mechanisms and Molecular Properties
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to complement experimental data, providing a deeper understanding of the electronic structure, reactivity, and spectroscopic properties of molecules like this compound.
DFT calculations can be employed to model various molecular properties of this compound. These studies typically involve optimizing the molecular geometry and then calculating a range of electronic and structural parameters. researchgate.netresearchgate.net
Electronic Structure: DFT calculations can determine the distribution of electron density and map the molecular electrostatic potential (MEP). The MEP identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering predictions about its reactivity and intermolecular interaction sites. researchgate.net
Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. researchgate.netresearchgate.netresearchgate.net
Spectroscopic Properties: DFT methods can be used to predict vibrational frequencies (IR and Raman) and NMR chemical shifts. researchgate.net Comparing these calculated values with experimental data helps to validate both the experimental assignments and the computational model.
Table 4: Insights from DFT Studies on Sulfonamide Derivatives
| Calculated Property | Information Gained | Relevance to this compound |
|---|---|---|
| Optimized Geometry | Provides bond lengths, bond angles, and dihedral angles in the ground state. | Predicts the most stable 3D conformation. |
| Molecular Electrostatic Potential (MEP) | Maps electron-rich and electron-poor regions. | Identifies likely sites for nucleophilic and electrophilic attack and hydrogen bonding. researchgate.net |
| HOMO-LUMO Energies | Determines the energy gap, indicating chemical reactivity and kinetic stability. | A smaller gap suggests higher reactivity. researchgate.net |
| Vibrational Frequencies | Predicts IR and Raman spectra. | Aids in the assignment of experimental spectral bands. |
| NMR Chemical Shifts | Calculates theoretical ¹H and ¹³C chemical shifts. | Assists in the interpretation and confirmation of experimental NMR data. researchgate.net |
These computational approaches provide a molecular-level understanding that is essential for rational drug design and the development of new synthetic methodologies involving this compound and its derivatives.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that provides insights into the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
For a molecule like this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution. This would help in identifying the likely sites for nucleophilic and electrophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| Energy Gap (ΔE) | Data not available |
This table is for illustrative purposes only. No experimental or calculated data for this compound was found.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards charged species. The MEP map displays regions of varying electrostatic potential on the electron density surface. Regions with negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. Neutral regions are generally colored green.
For this compound, an MEP map would reveal the electron-rich areas, likely around the oxygen and nitrogen atoms of the sulfonamide group and the nitrogen of the pyridine ring, and electron-deficient areas, potentially around the hydrogen atoms. This information is invaluable for understanding non-covalent interactions, such as hydrogen bonding.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For a flexible molecule, identifying the most stable conformer (the one with the lowest energy) is crucial as it often dictates the molecule's biological activity and physical properties. This is typically done by systematically rotating rotatable bonds and calculating the energy of each resulting conformation.
Molecular Dynamics (MD) simulations provide a more dynamic picture by simulating the movement of atoms and molecules over time. MD simulations can explore the conformational landscape of a molecule, revealing how it behaves in a biological environment, such as in solution or interacting with a protein. These simulations can provide insights into the flexibility of the molecule and the stability of its different conformations.
Solvent Effects in Theoretical Calculations
The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Theoretical calculations can be performed in the gas phase (in isolation) or can include the effects of a solvent. Solvation models, such as the Polarizable Continuum Model (PCM), are used to simulate the presence of a solvent by treating it as a continuous medium with a specific dielectric constant.
Including solvent effects in calculations for this compound would provide more realistic predictions of its properties, such as its conformational preferences and electronic structure, in a solution, which is more relevant to many chemical and biological processes.
Based on a thorough review of available scientific literature, it is not possible to generate the requested article on "this compound." The specific research data required to populate the detailed subsections of the provided outline for this particular compound are not available in the public domain.
Searches for "this compound" primarily identify it as a chemical intermediate or a building block used in the synthesis of other, more complex molecules. There is no specific, detailed research data found regarding its:
Pharmacological and Biological Research Applications:
Carbonic Anhydrase (CA) Inhibition: No studies were found that detail the inhibition profiles of this compound against human or microbial carbonic anhydrase isoforms. Consequently, data on its structure-activity relationship for CA inhibition is also absent.
Antimicrobial Research: While the broader class of sulfonamides is known for antimicrobial properties, specific studies detailing the activity of this compound against Gram-positive and Gram-negative bacteria could not be located. Furthermore, no research was found that specifically investigates its mechanism of action as a folic acid synthesis inhibitor.
Therefore, creating a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline is not feasible due to the lack of specific research findings for the subject compound.
Pharmacological and Biological Research Applications
Anticancer Research and Antineoplastic Activity
The sulfonamide moiety is a recognized pharmacophore in anticancer drug design, valued for its ability to act as a bioisostere of the carboxylic group and form stable interactions within protein active sites. nih.govmdpi.com Pyridine (B92270) sulfonamides, in particular, have been investigated for their potential to inhibit cancer cell growth through various mechanisms.
PI3Kα Inhibition: The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. mdpi.com The catalytic subunit PI3Kα, encoded by the PIK3CA gene, is one of the most frequently mutated proteins in human cancers, making it a prime therapeutic target. mdpi.comrsc.org A number of sulfonamide-containing compounds have been developed as PI3K inhibitors. Specifically, sulfonamide methoxypyridine derivatives have been synthesized and evaluated as potent dual inhibitors of PI3K and mTOR (mammalian target of rapamycin), another key protein in the same pathway. mdpi.com The design of these inhibitors often involves a pyridine-containing core that interacts with key amino acid residues, such as Valine 851, in the hinge region of the PI3Kα active site. mdpi.com
HDAC6 Inhibition: Histone deacetylases (HDACs) are enzymes that play a crucial role in regulating gene expression by modifying chromatin structure. biorxiv.org HDAC inhibitors have emerged as an important class of anticancer agents. HDAC6, a unique cytoplasmic enzyme, primarily deacetylates non-histone proteins like α-tubulin, a key component of the cytoskeleton. nih.gov Inhibition of HDAC6 leads to the hyperacetylation of α-tubulin, which can disrupt cytoskeletal organization and cellular processes critical for cancer cell migration and invasion. nih.gov While direct studies on 6-Bromopyridine-2-sulfonamide as an HDAC6 inhibitor are not specified, the development of selective HDAC6 inhibitors is an active area of cancer research, and various heterocyclic scaffolds are utilized in their design. nih.govbroadinstitute.orgmedchemexpress.com
Derivatives of pyridine sulfonamide have demonstrated significant antiproliferative activity against a wide range of human cancer cell lines. This cytotoxic effect is often dose-dependent and can lead to cell death via apoptosis. nih.govnih.gov For example, a 6-bromo-substituted quinazoline (B50416) derivative showed significant antiproliferative and apoptotic activity against several leukemia cell lines. nih.gov
Numerous studies have quantified the antiproliferative effects of these compounds using the IC₅₀ value, which represents the concentration of a drug that is required for 50% inhibition of cell growth. In one study, novel 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives bearing sulfonamides exhibited excellent activity against breast cancer (MCF-7) and melanoma (SK-MEL-28) cell lines, with IC₅₀ values in the low micromolar range, comparable to standard chemotherapeutic agents like 5-fluorouracil (B62378) and etoposide. nih.gov Other sulfonamide derivatives have shown potent activity against liver (HepG2) and colon (HCT-116) cancer cell lines. mdpi.commdpi.com
| Compound Class | Cell Line | Cancer Type | Measured Activity (IC₅₀/GI₅₀) | Reference |
|---|---|---|---|---|
| Tetrahydroimidazo[1,2-b]pyridazine-sulfonamide (Compound 4e) | MCF-7 | Breast Cancer | 1.5 µM | nih.gov |
| Tetrahydroimidazo[1,2-b]pyridazine-sulfonamide (Compound 4f) | MCF-7 | Breast Cancer | 1.1 µM | nih.gov |
| Tetrahydroimidazo[1,2-b]pyridazine-sulfonamide (Compound 4e) | SK-MEL-28 | Melanoma | 2.5 µM | nih.gov |
| Tetrahydroimidazo[1,2-b]pyridazine-sulfonamide (Compound 4f) | SK-MEL-28 | Melanoma | 1.9 µM | nih.gov |
| Isatin-based Sulfonamide (Compound 1) | MCF-7 | Breast Cancer | 0.09 µM | mdpi.com |
| Isatin-based Sulfonamide (Compound 1) | HepG2 | Liver Cancer | 0.15 µM | mdpi.com |
To understand the mechanism of action at a molecular level, computational molecular docking studies are frequently employed. These studies predict how a ligand, such as a pyridine sulfonamide derivative, might bind to the active site of a target protein, such as a kinase. nih.govchemmethod.com The analysis provides insights into the binding affinity, typically expressed as a docking score in kcal/mol, and identifies key interactions like hydrogen bonds with specific amino acid residues. chemmethod.com
For instance, docking studies of anticancer sulfonamides have been performed on targets like the Fibroblast Growth Factor Receptor 2 (FGFR2) kinase, a receptor tyrosine kinase implicated in breast cancer. chemmethod.com In one such study, an azo-based sulfonamide exhibited a strong binding interaction and a high docking score of -6.24 kcal/mol with the FGFR2 backbone. chemmethod.com Similarly, active tetrahydroimidazo[1,2-b]pyridazine-sulfonamide derivatives were docked into the active sites of kinases linked to breast and melanoma cancers to rationalize their potent biological activity. nih.gov These computational analyses are invaluable for structure-activity relationship (SAR) studies and guide the rational design of more potent and selective inhibitors. nih.gov
| Compound Class | Protein Target | Associated Cancer | Docking Score (kcal/mol) | Reference |
|---|---|---|---|---|
| Azo-based Sulfonamide (Compound 8h) | FGFR2 Kinase | Breast Cancer | -6.24 | chemmethod.com |
| Sulfonamide-triazole-glycoside hybrid (Compound 30) | VEGFR-2 | General | -9.45 | mdpi.com |
| Sulfonamide-triazole-glycoside hybrid (Compound 31) | VEGFR-2 | General | -10.73 | mdpi.com |
| Pyrrole-Sulfonamide Derivative | Human c-Src Kinase | General | Not specified, good binding predicted | nih.gov |
Other Investigational Biological Activities of Pyridine Sulfonamides
Beyond their antimicrobial and anticancer applications, pyridine sulfonamides have been investigated for a variety of other biological activities, highlighting the versatility of this chemical scaffold.
One significant area of research is their activity as carbonic anhydrase (CA) inhibitors . mdpi.comnih.gov CAs are a family of enzymes involved in numerous physiological processes. Pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and shown to be effective inhibitors of several human CA isoforms, including hCA I, hCA II, hCA IX, and hCA XII. mdpi.comnih.gov The inhibition of specific isoforms, such as the tumor-associated hCA IX and XII, is another mechanism through which these compounds may exert anticancer effects. mdpi.com
Additionally, certain pyridine-based N-sulfonamides have been evaluated for antiviral activity . In one study, two compounds demonstrated a greater than 50% viral reduction against Herpes Simplex Virus-1 (HSV-1) and Coxsackievirus B4 (CBV4). acs.org The same study revealed that these compounds also acted as inhibitors of the Hsp90α protein, a molecular chaperone that is crucial for the stability and function of many proteins required for viral replication and tumor cell survival. acs.org
Antiviral Properties
No specific studies detailing the in vitro or in vivo antiviral activity of this compound against any particular virus were found in the reviewed literature. While the broader class of sulfonamides has been investigated for antiviral properties, this research does not extend specifically to this compound. mdpi.com
Anti-inflammatory Potential
There is no available data from preclinical or clinical studies evaluating the anti-inflammatory potential of this compound. Research into sulfonamide-related drugs has indicated potential to reduce the bioavailability of neutrophil-derived hypochlorous acid, an oxidant involved in inflammation, but these findings are not specific to this compound. nih.gov
DNA Interaction Studies
No studies were found that investigated the direct interaction of this compound with DNA. Research in this area often focuses on metal complexes that use sulfonamide-containing ligands to bind to DNA, or on other classes of molecules where covalent binding to DNA is a mechanism of action. mdpi.comresearchgate.net There is no evidence to suggest that this compound has been studied for such properties.
Catalytic Applications and Coordination Chemistry
Metal Complexation with 6-Bromopyridine-2-sulfonamide and its Derivatives
The coordination chemistry of pyridine (B92270) sulfonamides is rich and varied, with the ligands capable of acting as monodentate, bidentate, or bridging ligands. The nitrogen atom of the pyridine ring and the nitrogen or oxygen atoms of the sulfonamide group can all participate in binding to a metal center. researchgate.netacs.org The specific coordination mode is influenced by the nature of the metal ion, the solvent, and the presence of other ligands.
While there is a lack of specific studies on the metal complexation of this compound, research on analogous compounds provides valuable insights. For instance, iridium(III) complexes with tetradentate bis(pyridine-2-sulfonamide) ligands have been synthesized and characterized. nih.gov In these complexes, the ligands wrap around the metal center in an octahedral geometry. nih.gov Similarly, copper(II) complexes with sulfonamide derivatives have been studied, where the sulfonamide can coordinate to the metal through the nitrogen or oxygen atoms. rsc.org The coordination of pyridine-containing ligands to various transition metals like nickel(II), copper(I), and silver(I) has also been reported, forming stable complexes. jscimedcentral.com
The electronic effect of the bromine substituent at the 6-position of the pyridine ring in this compound is expected to influence its coordination properties. The electron-withdrawing nature of bromine can affect the basicity of the pyridine nitrogen, which in turn can modulate the strength of the metal-ligand bond. This tunability is a key feature in the design of catalysts with specific activities. nih.gov
| Metal Ion | Ligand Type | Coordination Mode | Application/Significance | Reference |
|---|---|---|---|---|
| Iridium(III) | Bis(pyridine-2-sulfonamide) | Tetradentate | Water oxidation catalysis | nih.gov |
| Copper(II) | Sulfonamide derivatives | Bidentate (N, O or N, N) | Biological activities | rsc.org |
| Ruthenium(III) | Sulfamethoxazole | Bidentate | Biological studies | mdpi.com |
| Palladium(II) | Pyridylidene sulfonamides | - | Catalysis |
Mechanistic Insights into Catalytic Cycles
Understanding the mechanism of a catalytic cycle is crucial for optimizing reaction conditions and designing more efficient catalysts. For a transition metal-catalyzed reaction like the Suzuki-Miyaura cross-coupling, the generally accepted mechanism involves a series of steps: oxidative addition, transmetalation, and reductive elimination.
A hypothetical catalytic cycle for a Suzuki-Miyaura reaction using a palladium catalyst with a pyridine sulfonamide ligand would likely proceed as follows:
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. The pyridine sulfonamide ligand would be coordinated to the palladium center throughout this process.
Transmetalation: The organoboron reagent (Ar'-B(OR)2) transfers its organic group to the Pd(II) center, typically facilitated by a base. The ligand's electronic properties can influence the rate of this step.
Reductive Elimination: The two organic groups on the palladium center couple to form the biaryl product (Ar-Ar'), and the Pd(0) catalyst is regenerated, ready to start a new cycle. The steric and electronic features of the pyridine sulfonamide ligand would play a critical role in promoting this final step.
Mechanistic studies on related systems have provided valuable insights. For example, investigations into Cp*Ir-(pyridinylmethyl)sulfonamide-based transfer hydrogenation catalysts have shown that the electronic nature of the substituent on the pyridine ring can alter the rate-determining step of the catalytic cycle. acs.org For catalysts with electron-withdrawing substituents, hydride donation is the rate-determining step. acs.org
Sustainable Catalysis with Pyridine Sulfonamide Ligands
The principles of green chemistry are increasingly being applied to the development of new catalytic systems. This includes the use of water as a solvent, the development of catalysts that are stable in air, and the design of recyclable catalysts. Pyridine sulfonamide ligands have shown promise in the development of sustainable catalytic processes.
A notable example is the use of Cp*Ir-(pyridinylmethyl)sulfonamide-based complexes as catalysts for transfer hydrogenation reactions. nih.gov These catalysts have demonstrated stability in both air and water, allowing for their application in more environmentally friendly processes. nih.gov The ability to perform catalysis in aqueous media is a significant advantage, as it reduces the reliance on volatile organic solvents.
Furthermore, iridium(III) bis-pyridine-2-sulfonamide complexes have been shown to be efficient and durable catalysts for homogeneous water oxidation. nih.gov This is a key reaction in the context of artificial photosynthesis and the production of hydrogen fuel, highlighting the potential of these ligands in sustainable energy applications. The development of such water-compatible and robust catalysts is a crucial step towards more sustainable chemical transformations.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Sulfamethoxazole |
| Pyridine-2-sulfonyl fluoride |
| 2,6-dibromopyridine (B144722) |
Future Research Directions and Challenges
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
The classical synthesis of sulfonamides, which typically involves the reaction of sulfonyl chlorides with primary or secondary amines, serves as a foundational method. sci-hub.sefrontiersrj.com For 6-Bromopyridine-2-sulfonamide specifically, a scalable synthesis has been established starting from 2,6-dibromopyridine (B144722), which undergoes a halogen-metal exchange, reaction with sulfuryl chloride, and subsequent amidation. evitachem.com However, the pursuit of greater efficiency, sustainability, and molecular diversity necessitates the development of novel synthetic methodologies.
Future efforts are expected to concentrate on:
Transition-Metal-Free Synthesis: Exploring new protocols that avoid transition metals to create more environmentally friendly and cost-effective processes. frontiersrj.com This could involve the use of novel oxidants or one-pot reaction sequences that minimize intermediate purification steps. frontiersrj.com
Flow Chemistry: Implementing continuous flow synthesis can offer significant advantages over traditional batch processing, including improved safety, scalability, and reaction control. acs.org This "eco-friendly" approach allows for rapid optimization and the generation of sulfonamide libraries with minimal waste. acs.org
Novel Reagents: Investigating alternatives to sulfonyl chlorides, such as sulfonyl fluorides or the use of sulfenamides as precursors, could lead to milder reaction conditions and broader functional group tolerance. acs.orgnih.gov For instance, a one-pot N- and O-transfer mediated by PhIO in the presence of ammonium (B1175870) carbamate (B1207046) has been developed for the synthesis of NH-sulfonimidamides directly from sulfenamides. nih.gov
These advanced synthetic strategies aim to streamline the production of this compound and facilitate the creation of diverse analog libraries for further investigation.
Advanced Computational Modeling for Structure-Function Relationships and Drug Design
Computational modeling has become an indispensable tool in modern drug discovery, enabling the rational design of molecules with improved potency and selectivity. For pyridine-sulfonamide hybrids, techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular dynamics simulations are being employed to elucidate the key structural features required for biological activity. nih.gov
Future research in this area will likely involve:
Predictive Modeling: Developing more accurate predictive models for physicochemical properties such as water solubility, blood-brain barrier penetration, and potential cardiotoxicity. nih.gov Integrated computational approaches have already been used to select pyridine (B92270) variants of other scaffolds with improved drug-like properties. nih.gov
Mechanism of Action Studies: Using molecular docking and simulation to understand how pyridine-sulfonamide derivatives interact with their biological targets at an atomic level. nih.govmdpi.com This can reveal crucial binding interactions and help explain the molecular basis for resistance, guiding the design of next-generation inhibitors that can overcome these challenges. nih.gov
Quantitative Structure–Retention Relationship (QSRR): This methodology connects the chemical structure of sulfonamide derivatives with their retention behavior in chromatography, providing insights into their lipophilicity. mdpi.com Advanced QSRR models can help predict the lipophilicity of novel analogs, a critical parameter for pharmacokinetic properties. mdpi.com
By leveraging these advanced computational tools, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources in the drug development pipeline.
Exploration of New Biological Targets and Therapeutic Areas
The sulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, anticancer, antiviral, and anti-inflammatory drugs. frontiersrj.commdpi.com Pyridine-based sulfonamides, in particular, have shown promise in several therapeutic areas. For instance, certain pyridine-sulfonamide hybrids have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy, and have demonstrated the ability to induce apoptosis in cancer cells. nih.gov
The structural versatility of this compound makes it an attractive scaffold for exploring new biological applications. Future research directions include:
Anticancer Agents: Beyond VEGFR-2, derivatives could be designed and screened against other cancer-related targets such as dihydrofolate reductase (DHFR) or various protein kinases. mdpi.comnih.gov The pyridine scaffold is a common feature in drugs targeting emerging cancer targets like p110a. rsc.org
Antimicrobial Agents: Given the historical success of sulfonamides as antibacterial agents, novel derivatives of this compound could be evaluated against multidrug-resistant bacterial strains, including the ESKAPE pathogens. nih.govnih.gov The pyridine ring itself is a core component of many compounds with demonstrated antibacterial and antifungal activity. mdpi.comrsc.org
Antiviral Agents: The sulfonamide functional group has been incorporated into compounds with activity against viruses such as HIV and influenza. mdpi.comacs.org New libraries based on the this compound core could be screened to identify novel antiviral leads. mdpi.com
Neurodegenerative Diseases: Some sulfonamides act as inhibitors of enzymes like monoamine oxidase B (MAO-B), which is a target in the treatment of Parkinson's disease. mdpi.com This opens up the possibility of exploring derivatives for activity against neurodegenerative disorders.
The table below summarizes some of the potential biological targets and therapeutic areas for derivatives of this compound.
Integration with Combinatorial Chemistry and High-Throughput Screening for Drug Discovery
The integration of combinatorial chemistry with high-throughput screening (HTS) has revolutionized the early stages of drug discovery, allowing for the rapid evaluation of millions of compounds. nih.govnih.gov Mixture-based approaches like positional scanning synthetic combinatorial libraries (PS-SCL) enable the efficient identification of active compounds from vast chemical libraries. nih.gov
Future research will leverage these technologies to explore the chemical space around the this compound scaffold:
Library Synthesis: this compound is an ideal starting point for building combinatorial libraries. The bromine atom can be functionalized through various cross-coupling reactions, while the sulfonamide nitrogen can be substituted, creating multiple points of diversity. evitachem.com Solid-phase synthesis techniques can be employed to generate large libraries of related compounds efficiently. nih.gov
High-Throughput Screening (HTS): These newly synthesized libraries can be subjected to HTS campaigns against a wide range of biological targets. nih.gov Modern HTS platforms utilize robotic automation and sensitive detection methods (e.g., fluorescence, luminescence) to screen thousands of compounds per day in formats ranging from 96- to 1536-well plates. nih.govcuanschutz.edu
Cell-Based and Biochemical Assays: The development of robust HTS assays is crucial. Both biochemical assays using purified proteins and cell-based assays that measure a functional outcome can be employed to identify hits. nih.govmdpi.com Cell-based assays are particularly valuable as they provide information on cell permeability and potential cytotoxicity early in the discovery process. nih.gov
This systematic approach of library generation followed by HTS will accelerate the discovery of novel bioactive molecules derived from this compound for various therapeutic applications. escholarship.org
Investigation of Material Science Applications
While the primary focus for sulfonamide derivatives has been in medicinal chemistry, their unique structural and electronic properties suggest potential applications in material science. The pyridine ring is a common building block in functional organic materials due to its electron-deficient nature and coordination capabilities.
Although specific research on this compound in material science is not yet prevalent, future investigations could explore its potential in:
Organic Electronics: Pyridine-containing molecules are used in the development of materials for organic light-emitting diodes (OLEDs) and other electronic devices. The specific electronic properties imparted by the bromo and sulfonamide groups could be investigated for tuning the performance of such materials.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atom of the pyridine ring and the atoms of the sulfonamide group can act as ligands, coordinating to metal ions to form extended structures. These materials have potential applications in gas storage, catalysis, and sensing.
Functional Polymers: this compound could be incorporated as a monomer into polymers. The bromine atom provides a handle for polymerization reactions, and the sulfonamide group could impart specific properties such as thermal stability or altered solubility to the resulting polymer.
This area represents a largely untapped field of research for this particular compound, offering exciting opportunities for interdisciplinary collaboration between chemists and material scientists.
Table of Compounds Mentioned
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Bromopyridine-2-sulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves bromination of pyridine derivatives followed by sulfonamide functionalization. For example, bromination of 2-aminopyridine using reagents like N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) can yield intermediates, which are subsequently treated with sulfonyl chlorides in anhydrous solvents (e.g., DCM) with bases (e.g., triethylamine) . Optimization includes adjusting stoichiometry, reaction time, and temperature gradients. Monitoring via thin-layer chromatography (TLC) and purification via recrystallization or column chromatography improves yield .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks. The bromine atom induces distinct deshielding in adjacent protons, while the sulfonamide group shows characteristic NH peaks (~8–10 ppm) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, confirming bond lengths and angles. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular ion peaks and isotopic patterns due to bromine (Br/Br) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data for this compound?
- Methodological Answer : Systematic analysis involves:
- Parameter Variation : Replicate experiments under differing conditions (e.g., solvent polarity, catalyst loading) to isolate yield discrepancies .
- Cross-Validation : Compare NMR data with computational predictions (DFT calculations) to verify resonance assignments. For crystallographic conflicts, re-refine data using software like Olex2 or check for twinning/absorption errors .
- Statistical Tools : Apply multivariate analysis (e.g., ANOVA) to identify critical factors affecting reproducibility .
Q. What computational approaches are used to predict the reactivity and electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Software like Gaussian or ORCA models charge distribution, explaining bromine’s electron-withdrawing effects .
- Molecular Dynamics (MD) : Simulate solvation effects on sulfonamide group reactivity, particularly in biological environments. Tools like GROMACS integrate force fields (e.g., AMBER) for aqueous simulations .
Q. What strategies are recommended for designing experiments to study the sulfonamide group's role in the biological activity of this compound?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified sulfonamide substituents (e.g., alkyl/aryl groups) and test inhibitory effects in enzyme assays (e.g., carbonic anhydrase) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities between the sulfonamide moiety and target proteins. Control pH and ionic strength to mimic physiological conditions .
- Crystallographic Studies : Co-crystallize this compound with enzymes to visualize binding modes. Use synchrotron radiation for high-resolution data collection .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the thermal stability of this compound?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Conduct TGA under inert atmospheres (N) at varying heating rates (5–20°C/min) to detect decomposition thresholds. Compare with differential scanning calorimetry (DSC) for exothermic/endothermic events .
- Kinetic Studies : Apply the Flynn-Wall-Ozawa method to calculate activation energy () from TGA data, identifying degradation mechanisms .
Q. What experimental frameworks are effective for reconciling divergent biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies, adjusting for variables like cell lines, assay protocols, and compound purity. Use random-effects models to account for heterogeneity .
- Dose-Response Curves : Standardize IC/EC measurements using Hill equation fitting. Validate with internal controls (e.g., reference inhibitors) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
